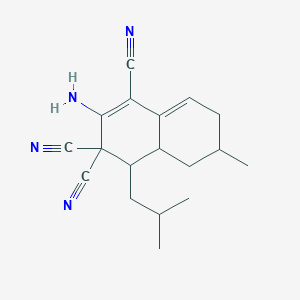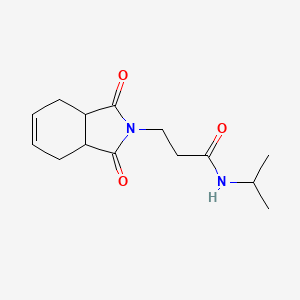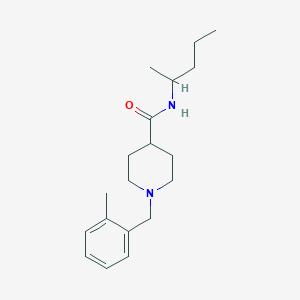![molecular formula C18H19N3O2 B6060583 N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response. It is involved in the activation of caspase-1, which in turn cleaves pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their active forms. The activation of the NLRP3 inflammasome has been implicated in a variety of inflammatory and autoimmune diseases, including gout, type 2 diabetes, and Alzheimer's disease.
Mecanismo De Acción
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide works by binding to the NLRP3 inflammasome and preventing its activation. Specifically, this compound binds to the NACHT domain of the NLRP3 protein, which is responsible for the assembly of the inflammasome complex. By binding to this domain, this compound prevents the recruitment of ASC (apoptosis-associated speck-like protein containing a CARD) and the subsequent activation of caspase-1.
Biochemical and Physiological Effects:
The inhibition of the NLRP3 inflammasome by this compound has a number of biochemical and physiological effects. One of the most important is the reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-18. This reduction in cytokine production can lead to a decrease in inflammation and tissue damage in a variety of diseases. In addition, the inhibition of the NLRP3 inflammasome by this compound has been shown to improve insulin sensitivity in animal models of type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide in lab experiments is its specificity for the NLRP3 inflammasome. Unlike other inflammasome inhibitors, such as caspase-1 inhibitors, this compound does not affect the activation of other inflammasome complexes. This specificity allows researchers to study the role of the NLRP3 inflammasome in disease without interfering with other pathways. One limitation of using this compound is its relatively low solubility in water. This can make it difficult to use in certain experimental systems, such as cell culture.
Direcciones Futuras
There are a number of future directions for research on N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide and the NLRP3 inflammasome. One area of interest is the role of the NLRP3 inflammasome in cancer. Recent studies have suggested that the NLRP3 inflammasome may play a role in the development and progression of certain types of cancer, such as colorectal cancer and breast cancer. Another area of interest is the development of more potent and selective NLRP3 inflammasome inhibitors. While this compound is highly specific for the NLRP3 inflammasome, it is not the most potent inhibitor available. Finally, there is interest in developing methods for delivering NLRP3 inflammasome inhibitors, such as this compound, to specific tissues or cells in the body. This could allow for more targeted treatment of diseases associated with NLRP3 inflammasome activation.
Métodos De Síntesis
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide was first synthesized in 2015 by a team of researchers led by Dr. Rebecca Coll at the University of Queensland in Australia. The synthesis involves a series of chemical reactions, starting with the reaction of 2-methyl-3-nitrobenzoic acid with aniline to form 2-methyl-3-nitroaniline. The nitro group is then reduced to an amino group using palladium on carbon as a catalyst. The resulting aniline is then reacted with cyclopropanecarbonyl chloride to form the cyclopropane ring. Finally, the anilinocarbonyl group is added to the nitrogen of the cyclopropane ring using N,N'-carbonyldiimidazole as a coupling agent.
Aplicaciones Científicas De Investigación
N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide has been extensively studied in vitro and in vivo for its ability to inhibit the NLRP3 inflammasome. In vitro studies have shown that this compound can effectively block the activation of the NLRP3 inflammasome by a variety of stimuli, including ATP, nigericin, and silica crystals. In vivo studies have demonstrated that this compound can reduce inflammation in a variety of animal models of disease, including gout, type 2 diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
N-[2-methyl-3-(phenylcarbamoylamino)phenyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-12-15(20-17(22)13-10-11-13)8-5-9-16(12)21-18(23)19-14-6-3-2-4-7-14/h2-9,13H,10-11H2,1H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIYCIGSQWSLHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)NC2=CC=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)

![7-[(6-cyclopropyl-3-methylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060543.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)
![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![1-cyclohexyl-N-[(2-methylphenyl)(4-pyridinyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6060562.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)

![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)